molecular formula C18H20N6OS B2616946 3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine CAS No. 2380086-56-4

3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine

Cat. No.: B2616946
CAS No.: 2380086-56-4
M. Wt: 368.46
InChI Key: QHIKIHMAZJPVEY-UHFFFAOYSA-N
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Description

3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide derivative, followed by cyclization. The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the pyridazine ring through a condensation reaction with a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes to enhance scalability .

Chemical Reactions Analysis

Types of Reactions

3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for nucleophilic substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring can introduce various functional groups .

Mechanism of Action

The mechanism of action of 3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites in enzymes, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions . These interactions can modulate the activity of the target, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and piperazine derivatives, such as:

Uniqueness

What sets 3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine apart is its combination of three distinct rings (thiadiazole, piperazine, and pyridazine), which provides a unique scaffold for drug design and development.

Properties

IUPAC Name

3-(methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-25-13-16-19-18(26-22-16)24-11-9-23(10-12-24)17-8-7-15(20-21-17)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIKIHMAZJPVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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